4-chloro-3-(chloromethyl)-5-methylIsoxazole
Description
4-Chloro-3-(chloromethyl)-5-methylisoxazole (molecular formula: C₅H₅Cl₂NO) is a halogenated isoxazole derivative characterized by a chloromethyl group at position 3, a chlorine atom at position 4, and a methyl group at position 5. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and agrochemical applications. This compound’s reactivity and structural features make it a valuable intermediate in organic synthesis, particularly for developing bioactive molecules such as enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4-chloro-3-(chloromethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCZDNASNDFAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(chloromethyl)-5-methylIsoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-4,5-dihydroisoxazole with chlorine gas in the presence of a catalyst. The reaction is typically carried out at room temperature and monitored for the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(chloromethyl)-5-methylIsoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
4-chloro-3-(chloromethyl)-5-methylIsoxazole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 4-chloro-3-(chloromethyl)-5-methylIsoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (CAS: 5301-02-0)
- Structure : Features a 4-chlorophenyl group at position 3 and a chloromethyl group at position 5.
- Properties: Higher molecular weight (C₁₀H₇Cl₂NO, 228.08 g/mol) compared to the target compound.
- Applications : Used in synthesizing antimicrobial agents; its extended aromatic system enhances lipophilicity, improving membrane permeability .
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS: 1254966-67-0)
- Structure : Substituted with a fluorophenyl group at position 3.
- Properties : Fluorine’s electronegativity increases metabolic stability compared to chlorine analogs. Molecular weight: 225.65 g/mol .
- Bioactivity : Fluorinated derivatives often exhibit enhanced binding affinity in enzyme inhibition studies due to polar interactions .
Impact of Substituent Position
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 25629-50-9)
5-Amino-4-chloro-3-methylisoxazole
- Structure: Replaces the chloromethyl group with an amino group at position 5.
Stilbene Derivatives with Chloromethyl Isoxazole Moieties
5-(Chloromethyl)-3-(substituted phenyl)isoxazoles
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show superior antifungal activity compared to electron-donating substituents .
Data Tables
Table 1: Physicochemical Properties of Selected Isoxazole Derivatives
Biological Activity
4-Chloro-3-(chloromethyl)-5-methylisoxazole is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 176.01 g/mol
- CAS Number : 344329-96-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl and chloro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modulation of enzyme activity, impacting various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may have implications in disease treatment.
- Receptor Modulation : It may interact with specific receptors, affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties , making them candidates for developing new antibiotics. Studies have shown that certain isoxazole derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Several studies have reported the anticancer potential of isoxazole derivatives. For instance, a derivative similar to this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Method : Disk diffusion method against various bacterial strains.
- Results : Showed significant inhibition zones against E. coli and S. aureus.
- : Promising candidate for antibiotic development.
-
Anticancer Study
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay on breast cancer cell lines.
- Results : Induced apoptosis at concentrations above 10 µM.
- : Potential therapeutic agent for breast cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Isoxazole Derivative A | High | Moderate | Low |
| Isoxazole Derivative B | Low | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
